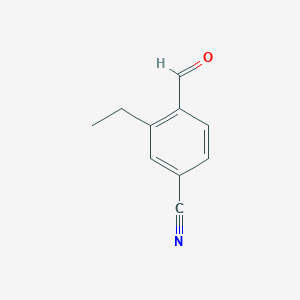
3-Ethyl-4-formylbenzonitrile
Cat. No. B1602538
Key on ui cas rn:
202522-04-1
M. Wt: 159.18 g/mol
InChI Key: JEYCHKIOSFTPQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08404709B2
Procedure details


A solution of 1.3 g (8.27 mmol) of 4-formyl-3-vinylbenzonitrile in 35 ml of ethanol is mixed with 880 mg of 10% palladium on carbon and vigorously stirred under a hydrogen atmosphere for 2 h. The suspension is filtered through a layer of kieselguhr, the residue is washed with ethanol, and the filtrate is concentrated. The residue (890 mg) is employed without further purification in the following stage.
Name
4-formyl-3-vinylbenzonitrile
Quantity
1.3 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:10]=[CH:9][C:6]([C:7]#[N:8])=[CH:5][C:4]=1[CH:11]=[CH2:12])=[O:2]>C(O)C.[Pd]>[CH2:11]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][C:3]=1[CH:1]=[O:2])[C:7]#[N:8])[CH3:12]
|
Inputs


Step One
|
Name
|
4-formyl-3-vinylbenzonitrile
|
|
Quantity
|
1.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)C1=C(C=C(C#N)C=C1)C=C
|
|
Name
|
|
|
Quantity
|
35 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
880 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
vigorously stirred under a hydrogen atmosphere for 2 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The suspension is filtered through a layer of kieselguhr
|
WASH
|
Type
|
WASH
|
|
Details
|
the residue is washed with ethanol
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate is concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue (890 mg) is employed without further purification in the following stage
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
